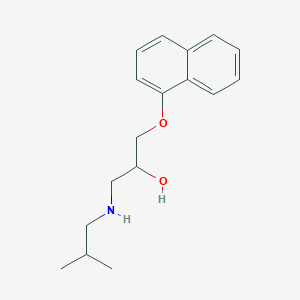![molecular formula C17H22N2 B10794962 1-(4,4,7-Trimethylindeno[1,2-b]pyrrol-1-yl)propan-2-amine](/img/structure/B10794962.png)
1-(4,4,7-Trimethylindeno[1,2-b]pyrrol-1-yl)propan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ro 600332 is a chemical compound developed by Roche Holding AGThis compound was initially investigated for its potential therapeutic applications in treating various disorders such as major depressive disorder, obsessive-compulsive disorder, and panic disorder .
Preparation Methods
The synthetic routes and reaction conditions for Ro 600332 are not extensively documented in publicly available sources. it is known that the compound belongs to the class of organic heterocyclic drugs, which typically involve complex multi-step synthesis processes. Industrial production methods for such compounds often include the use of advanced organic synthesis techniques, purification processes, and stringent quality control measures to ensure the purity and efficacy of the final product .
Chemical Reactions Analysis
Ro 600332 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents used in oxidation reactions include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound. Common reagents used in reduction reactions include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group in the compound with another. Common reagents used in substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Ro 600332 may result in the formation of hydroxylated derivatives, while reduction may yield dehydroxylated products .
Scientific Research Applications
Chemistry: In chemistry, Ro 600332 is used as a reference compound for studying the structure-activity relationships of serotonin receptor agonists.
Biology: In biological research, Ro 600332 is used to investigate the role of serotonin 2C receptors in various physiological and pathological processes.
Medicine: In medical research, Ro 600332 has been explored for its potential therapeutic effects in treating disorders such as major depressive disorder, obsessive-compulsive disorder, and panic disorder.
Industry: In the pharmaceutical industry, Ro 600332 serves as a lead compound for the development of new drugs targeting serotonin 2C receptors
Mechanism of Action
Ro 600332 exerts its effects by selectively activating serotonin 2C receptors in the brain. These receptors are involved in regulating various neurotransmitter systems, including dopamine and norepinephrine. By activating serotonin 2C receptors, Ro 600332 modulates the release of these neurotransmitters, which can have therapeutic effects in treating mood and anxiety disorders. The molecular targets and pathways involved in the mechanism of action of Ro 600332 include the phospholipase C pathway and the inositol phosphate signaling pathway .
Comparison with Similar Compounds
Ro 600332 is unique in its high selectivity for serotonin 2C receptors compared to other similar compounds. Some similar compounds include:
Ro 60-0175: Another selective serotonin 2C receptor agonist with similar pharmacological properties.
MK212: A partial agonist at serotonin 2C receptors, which also exhibits activity at other serotonin receptor subtypes.
mCPP: A non-selective serotonin receptor agonist that acts on multiple serotonin receptor subtypes.
Ro 600332 stands out due to its higher selectivity and efficacy at serotonin 2C receptors, making it a valuable tool for scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C17H22N2 |
|---|---|
Molecular Weight |
254.37 g/mol |
IUPAC Name |
1-(4,4,7-trimethylindeno[1,2-b]pyrrol-1-yl)propan-2-amine |
InChI |
InChI=1S/C17H22N2/c1-11-5-6-14-13(9-11)16-15(17(14,3)4)7-8-19(16)10-12(2)18/h5-9,12H,10,18H2,1-4H3 |
InChI Key |
IPIHGDDHIVDPOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(C3=C2N(C=C3)CC(C)N)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-[3-[4-(2,3-Dichlorophenyl)piperazin-1-yl]propoxy]phenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B10794882.png)
![{[20-({Dimethyl[(4-nitrophenyl)methyl]azaniumyl}methyl)-3,13-diazapentacyclo[11.7.0.0^{3,11}.0^{4,9}.0^{14,19}]icosa-1(20),4,6,8,10,14(19),15,17-octaen-10-yl]methyl}dimethyl[(4-nitrophenyl)methyl]azanium dibromide](/img/structure/B10794890.png)
![(1S,11S,13S,17R,18R,20R,27S,29R,30R,31S,35E)-14,26-bis(cyclohex-2-en-1-yl)-35-(2-hydroxyethylidene)-19-phenyl-21-oxa-8,14,19,26-tetraazadecacyclo[24.5.2.2^{11,14}.0^{1,27}.0^{2,7}.0^{8,31}.0^{10,18}.0^{13,17}.0^{20,30}.0^{24,29}]pentatriaconta-2,4,6,9,23-pentaene-14,26-bis(ylium) dibromide](/img/structure/B10794898.png)
![(4-[3-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butoxy]phenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B10794901.png)
![(4-[3-[4-(2-Methoxyphenyl)piperazin-1-yl]propoxy]phenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B10794909.png)
![(1S,9R,18R,19S,21R,22R,23R,25R,32S,34R,35R,36S)-15,31-di(cyclohex-2-en-1-yl)-24-phenyl-10,26-dioxa-8,24-diaza-15,31-diazoniaundecacyclo[29.5.2.01,32.02,7.08,36.09,22.013,21.015,19.018,23.025,35.029,34]octatriaconta-2,4,6,12,28-pentaene](/img/structure/B10794915.png)
![(4-[3-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butoxy]phenyl)imidazo[1,2-a]pyridine](/img/structure/B10794925.png)
![(1S,9R,18R,19S,21R,22R,23R,25R,32S,34R,35R,36S)-15,31-dibenzyl-24-phenyl-10,26-dioxa-8,15,24,31-tetraazaundecacyclo[29.5.2.0^{1,32}.0^{2,7}.0^{8,36}.0^{9,22}.0^{13,21}.0^{15,19}.0^{18,23}.0^{25,35}.0^{29,34}]octatriaconta-2,4,6,12,28-pentaene-15,31-diium dibromide](/img/structure/B10794928.png)
![(1S,9R,18R,19S,21R,22R,23R,25R,32S,34R,35R,36S)-15,31-bis[(4-bromophenyl)methyl]-24-phenyl-10,26-dioxa-8,15,24,31-tetraazaundecacyclo[29.5.2.0^{1,32}.0^{2,7}.0^{8,36}.0^{9,22}.0^{13,21}.0^{15,19}.0^{18,23}.0^{25,35}.0^{29,34}]octatriaconta-2,4,6,12,28-pentaene-15,31-diium dibromide](/img/structure/B10794933.png)

![(1S,11S,13S,17R,18R,20R,27S,29R,30R,31S,35E)-35-(2-hydroxyethylidene)-14,26-dimethyl-19-phenyl-21-oxa-8,14,19,26-tetraazadecacyclo[24.5.2.2^{11,14}.0^{1,27}.0^{2,7}.0^{8,31}.0^{10,18}.0^{13,17}.0^{20,30}.0^{24,29}]pentatriaconta-2,4,6,9,23-pentaene-14,26-diium diiodide](/img/structure/B10794944.png)
![2-[(1R,11S,13S,17S,18R,20R,27S,29R,30R,31S,35E)-19-phenyl-21-oxa-8,14,19,26-tetraazadecacyclo[24.5.2.2^{11,14}.0^{1,27}.0^{2,7}.0^{8,31}.0^{10,18}.0^{13,17}.0^{20,30}.0^{24,29}]pentatriaconta-2,4,6,9,23-pentaen-35-ylidene]ethan-1-ol](/img/structure/B10794951.png)
![(1R,9R,18S,19S,21R,22R,23R,25R,32S,34R,35R,36S)-24-phenyl-10,26-dioxa-8,15,24,31-tetraazaundecacyclo[29.5.2.0^{1,32}.0^{2,7}.0^{8,36}.0^{9,22}.0^{13,21}.0^{15,19}.0^{18,23}.0^{25,35}.0^{29,34}]octatriaconta-2,4,6,12,28-pentaene](/img/structure/B10794957.png)
![[(20-{[Dimethyl(prop-2-en-1-yl)azaniumyl]methyl}-3,13-diazapentacyclo[11.7.0.0^{3,11}.0^{4,9}.0^{14,19}]icosa-1(20),4,6,8,10,14(19),15,17-octaen-10-yl)methyl]dimethylprop-2-en-1-ylazanium dibromide](/img/structure/B10794966.png)
